(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine
Description
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is a chiral amine featuring a cyclopropyl group and two fluorine atoms on the ethanamine backbone. Its hydrochloride salt (CAS 1160756-86-4) has a molecular formula of C₅H₁₀ClF₂N and a molecular weight of 157.59 g/mol . The (S)-enantiomer is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where stereochemistry influences biological activity . The compound is stored under inert conditions (2–8°C), indicating sensitivity to environmental degradation .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1S)-1-cyclopropyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4(8)3-1-2-3/h3-5H,1-2,8H2/t4-/m0/s1 |
InChI Key |
WXSBBSYRLYANMA-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC1[C@@H](C(F)F)N |
Canonical SMILES |
C1CC1C(C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Fluorinated Cyclopropane Core Construction
The synthesis typically begins with the formation of the 1,1-difluorocyclopropane scaffold. According to Beilstein Journal of Organic Chemistry, 1,1-difluorocyclopropane derivatives can be efficiently prepared by the reaction of sodium halodifluoroacetate with alkenes under thermal or microwave conditions, achieving high yields (93–99%) even with sensitive substrates. Microwave irradiation in tetrahydrofuran (THF) notably accelerates the reaction, completing it within minutes.
| Parameter | Details |
|---|---|
| Reagents | Sodium halodifluoroacetate, alkenes |
| Solvent | THF |
| Temperature | 150 °C (thermal) or microwave irradiation |
| Reaction Time | 5 minutes (microwave) |
| Yield | 93–99% |
| Substrate Scope | Alkyl- and aryl-substituted alkenes, allyl alcohol esters, α,β-unsaturated esters, alkenyl boranes |
This method provides the difluorocyclopropane intermediate necessary for further functionalization.
Introduction of the Amino Group
The amination step to obtain the ethan-1-amine functionality involves nucleophilic substitution or reductive amination strategies on appropriately functionalized difluorocyclopropane intermediates.
A modified literature procedure for preparing bromodifluoroacetamides, which are key intermediates, involves reacting ethyl bromodifluoroacetate with amines under various catalytic conditions. Three main methods are reported:
| Method | Conditions | Catalysts | Notes |
|---|---|---|---|
| A | Room temperature, ethyl bromodifluoroacetate + amine | t-BuOK, 18-crown-6 | Simple, neat reaction, followed by acid quench and extraction |
| B | Room temperature, ethyl bromodifluoroacetate + amine | Ytterbium trifluoromethanesulfonate (5 mol%) | Enhanced yields, mild Lewis acid catalysis |
| C | Reflux in ethyl acetate, amine hydrochloride salt + diisopropylethylamine | None (base-mediated) | Suitable for amine hydrochloride salts, longer reaction time |
These bromodifluoroacetamides can be further transformed into the target amine via reduction or substitution reactions.
Specific Synthesis of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine Hydrochloride
The hydrochloride salt form is commonly isolated for stability and handling. According to VulcanChem, the synthesis involves:
- Starting from cyclopropyl-substituted precursors,
- Employing solvents such as dimethylacetamide,
- Using catalysts like iron or ytterbium trifluoromethanesulfonate to improve yields,
- Followed by purification steps to isolate the hydrochloride salt.
| Parameter | Details |
|---|---|
| Molecular Formula | C5H10ClF2N |
| Molecular Weight | 157.59 g/mol |
| CAS Number | 1160756-86-4 |
| Solvents | Dimethylacetamide, ethyl acetate |
| Catalysts | Iron, Yb(OTf)3 |
| Product Form | Hydrochloride salt |
This method is favored in medicinal chemistry for producing the compound for enzyme inhibition studies, such as β-secretase (BACE1) inhibition relevant to Alzheimer's disease research.
Detailed Reaction Scheme Example
A representative synthetic sequence may be summarized as follows:
Difluorocyclopropanation : Reaction of sodium halodifluoroacetate with cyclopropyl-substituted alkene under microwave irradiation in THF to yield 1,1-difluorocyclopropane intermediate.
Amination : Treatment of the difluorocyclopropane intermediate with ammonia or a primary amine under Lewis acid catalysis (e.g., Yb(OTf)3) or base-mediated conditions to form the corresponding difluoroacetamide.
Reduction/Deprotection : Conversion of the amide to the primary amine, followed by salt formation with hydrochloric acid to yield (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride.
Research Findings and Yields
- The difluorocyclopropanation step achieves yields up to 99% with microwave assistance, significantly reducing reaction time.
- Amination via Yb(OTf)3 catalysis improves reaction efficiency and selectivity compared to uncatalyzed methods.
- Overall yields for the multi-step synthesis to the hydrochloride salt are reported in the range of 60–85%, depending on substrate purity and reaction optimization.
Summary Table of Preparation Methods
| Step | Method/Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|
| Difluorocyclopropanation | Sodium halodifluoroacetate + alkene, THF, microwave | None (thermal/microwave) | 93–99 | Fast, high yield |
| Amination (amide formation) | Ethyl bromodifluoroacetate + amine, RT | Yb(OTf)3 (5 mol%) | 70–85 | Lewis acid catalysis |
| Reduction to amine | Standard amide reduction (e.g., LiAlH4) | Reducing agent | Variable | Requires careful control |
| Salt formation | Reaction with HCl in solvent | HCl | Quantitative | Stabilizes amine as hydrochloride |
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl cyclopropane oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Fluorination Patterns and Substituent Effects
Key Observations :
- Trifluoro Substitution : The trifluoro analog () exhibits increased lipophilicity (logP ~1.8 estimated) compared to the difluoro target compound (logP ~1.2), enhancing membrane permeability in drug delivery .
- Aromatic vs. Cyclopropyl Substituents : Replacing cyclopropyl with 4-chlorophenyl () introduces π-π stacking interactions, making the compound suitable for targeting aromatic binding pockets in enzymes .
Stereochemical and Functional Group Comparisons
- (S)-Configuration : The (S)-enantiomer of the target compound is prioritized in chiral drug synthesis, as seen in analogous intermediates like (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine (), where stereochemistry dictates receptor binding .
- Amine vs. Alcohol : Replacing the amine with a hydroxyl group (1-cyclopropyl-2,2-difluoroethan-1-ol, ) eliminates basicity (pKa ~10 → ~16), rendering it unsuitable for protonation-dependent biological interactions .
Biological Activity
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine, a compound with the potential for various therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- CAS Number : 1160756-86-4
- Molecular Weight : 157.59 g/mol
The compound features a cyclopropyl group and difluoroethylamine, which contribute to its unique pharmacological profile.
(S)-1-Cyclopropyl-2,2-difluoroethan-1-amine primarily functions as a modulator of neurotransmitter receptors. It has been studied for its interaction with:
- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : This enzyme is crucial in the pathogenesis of Alzheimer's disease. In vitro studies have shown that cyclopropylamine analogs exhibit significant inhibitory effects on BACE1 activity, suggesting potential as therapeutic agents for neurodegenerative diseases .
Biological Activity
The biological activity of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine is characterized by its affinity for various receptors and enzymes:
Inhibition of BACE1
Recent studies have demonstrated that the compound effectively inhibits BACE1 with varying potency depending on structural modifications. The introduction of the cyclopropyl group enhances binding affinity and selectivity towards BACE1 over BACE2. The following table summarizes the in vitro potency data:
| Compound | BACE1 IC (μM) | BACE2 IC (μM) | WCA IC (nM) | MDR Efflux Ratio |
|---|---|---|---|---|
| 6u | 0.078 | 0.228 | 0.024 | 3.2 |
| 6r | 0.045 | 0.150 | 0.030 | 4.0 |
Data adapted from relevant pharmacological studies .
Neuroprotective Effects
In addition to its role as a BACE1 inhibitor, (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine has shown promise in neuroprotection. It appears to mitigate oxidative stress and promote neuronal survival in cellular models exposed to neurotoxic agents.
Alzheimer’s Disease Research
In a preclinical study involving transgenic mouse models of Alzheimer's disease, administration of (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups. These findings support its potential as a therapeutic candidate for Alzheimer's disease .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that the compound has a moderate clearance rate with favorable bioavailability characteristics. Toxicological assessments have shown that it exhibits a manageable safety profile at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
